molecular formula C20H35ClN2O4 B4623050 Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B4623050
M. Wt: 403.0 g/mol
InChI Key: SHZQYZWBBMOQDD-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 2-hydroxypropyl chain modified by an adamantane-derived ether group (adamantan-1-yloxy). The hydrochloride salt form improves solubility in polar solvents, which is advantageous for pharmaceutical formulation.

Properties

IUPAC Name

ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4.ClH/c1-2-25-19(24)22-5-3-21(4-6-22)13-18(23)14-26-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-18,23H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQYZWBBMOQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine moiety and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Scientific Research Applications

Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in the substituent attached to the 2-hydroxypropyl chain. Below is a detailed comparison with its tert-butyl analog, ethyl 4-[3-(tert-butoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride (CAS 1185325-82-9), as referenced in .

Table 1: Structural and Physicochemical Comparison

Property Ethyl 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate Hydrochloride Ethyl 4-[3-(tert-Butoxy)-2-hydroxypropyl]piperazine-1-carboxylate Hydrochloride
Substituent Adamantan-1-yloxy (C₁₀H₁₅O) tert-Butoxy (C₄H₉O)
Molecular Formula C₂₀H₃₅ClN₂O₄ (calculated) C₁₄H₂₉ClN₂O₄
Molecular Weight ~403.95 g/mol (calculated) 324.84 g/mol
Lipophilicity (LogP) Higher (adamantane increases hydrophobicity) Moderate (tert-butyl balances lipophilicity and solubility)
Solubility Reduced aqueous solubility due to bulky adamantane Improved solubility in polar solvents compared to adamantane analog
Synthetic Accessibility Challenging (adamantane functionalization requires specialized reagents) Easier (tert-butyl groups are synthetically straightforward)

Key Differences and Implications

This could impact receptor selectivity or enzymatic interactions.

Metabolic Stability : Adamantane’s rigidity may reduce metabolic degradation, extending half-life in vivo, whereas tert-butyl groups are more prone to oxidative metabolism.

Bioavailability : The tert-butyl analog’s lower molecular weight and balanced lipophilicity may favor oral absorption, whereas the adamantane derivative’s hydrophobicity could limit gastrointestinal uptake without formulation aids.

Thermodynamic Stability : Adamantane’s diamondoid structure enhances thermal and chemical stability, making the compound more resistant to decomposition under harsh conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

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